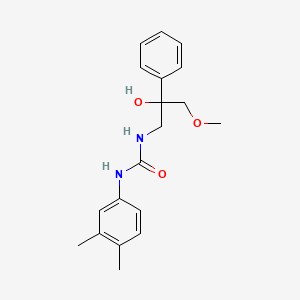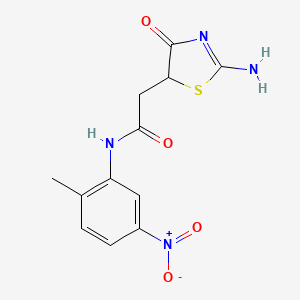
3-(3-Hydroxymethyl-piperidin-1-yl)-propionsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 3-(piperidin-1-yl)propionic acid, involves forming adducts with triphenyltin chloride, where the acidic hydrogen atom is transferred to the imine nitrogen atom, forming an N—H⋯O intramolecular hydrogen bond. The carboxylate group in these compounds bridges the two tin atoms, illustrating the compound's ability to participate in complex formation (Yan & Khoo, 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid shows interesting features such as the formation of a 1:1 complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid. This structure is stabilized by a strong O-H⋯O hydrogen bond, indicating the potential for hydrogen bonding in the molecular structure of 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid itself (Dega‐Szafran, Jaskólski, & Szafran, 2007).
Chemical Reactions and Properties
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid, through its analogs, has been shown to engage in various chemical reactions. For instance, its analogs participate in reactions as cyclopropanone equivalents with various nucleophiles, highlighting its reactivity and potential for synthetic applications in medicinal chemistry and organic synthesis (Wasserman, Dion, & Fukuyama, 1989).
Physical Properties Analysis
The physical properties of compounds similar to 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid can be deduced from their molecular and crystal structures. For example, the study of the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate reveals H-bonded dimers in the crystal lattice, suggesting that 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid may also form H-bonded structures, influencing its physical properties (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid can be inferred from studies on similar compounds. For instance, the synthesis and molecular structure analysis of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one provides insights into the compound's reactivity, potential for hydrogen bonding, and interactions within crystals. These studies help in understanding the chemical behavior of 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid in various environments (Fatma et al., 2017).
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Piperidinderivate, wie z. B. “3-(3-Hydroxymethyl-piperidin-1-yl)-propionsäure”, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .
Proteomikforschung
“this compound” wird als Biochemikalie für die Proteomikforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteinwechselwirkungen zu untersuchen, potenzielle Medikamentenziele zu identifizieren und die komplexen biologischen Prozesse auf Proteinebene zu verstehen .
Synthese von Piperidinderivaten
Diese Verbindung kann bei der Synthese verschiedener Piperidinderivate eingesetzt werden . Zu diesen Derivaten gehören substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone . Die Entwicklung schneller und kostengünstiger Verfahren zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .
Biologische Evaluierung potenzieller Medikamente
“this compound” kann zur biologischen Evaluierung potenzieller Medikamente eingesetzt werden . Es kann verwendet werden, um die biologische Aktivität und pharmakologische Aktivität potenzieller Medikamente zu testen .
Hemmung der NE-Freisetzung und der Superoxidanion-Generierung
Eines der Derivate dieser Verbindung, 6-[3-(Hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]chinolin-11-on, zeigte einen starken dualen inhibitorischen Effekt auf die NE-Freisetzung und die Superoxidanion-Generierung . Dies deutet darauf hin, dass “this compound” und ihre Derivate potenzielle Leitstrukturen für die Entdeckung von entzündungshemmenden Medikamentenkandidaten sein könnten .
Entdeckung neuer Koordinations-Polymere
Obwohl nicht direkt mit “this compound” verwandt, wurden ähnliche Verbindungen wie 3-Pyridinpropionsäure zur Herstellung neuer Koordinations-Polymere verwendet . Dies deutet auf mögliche Anwendungen von “this compound” im Bereich der Materialwissenschaften und Koordinationschemie hin .
Zukünftige Richtungen
Piperidine derivatives play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Future directions may include the development of new synthesis methods, discovery of new biological targets, and design of new drugs containing the piperidine moiety .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, often involving peripheral vasodilation .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Result of Action
It is known that piperidine derivatives can have various biological and pharmacological activities .
Action Environment
It has been shown that certain reactions involving piperidine derivatives can be carried out in water as a solvent .
Eigenschaften
IUPAC Name |
3-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-7-8-2-1-4-10(6-8)5-3-9(12)13/h8,11H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRMLBQVNDDKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

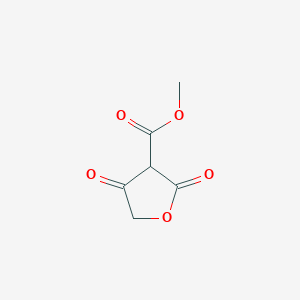

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)

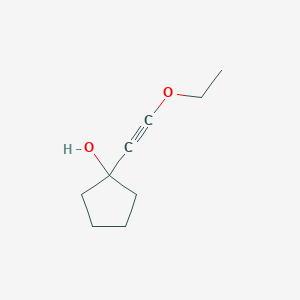
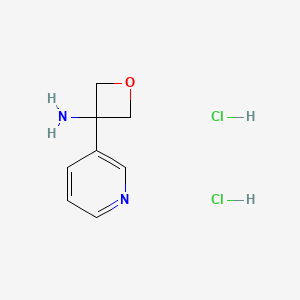
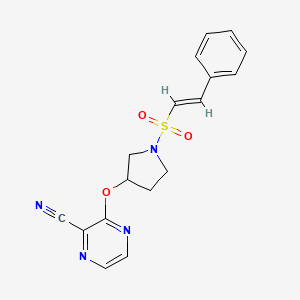
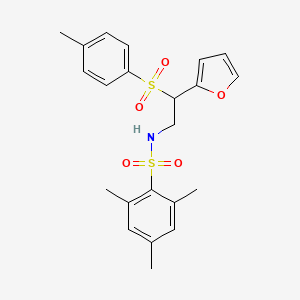
![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)
![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)
